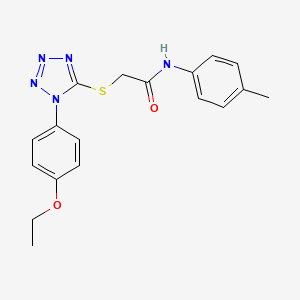
1,3-Bis(3-nitrophenoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-nitrophenoxy)propane is an organic compound with the molecular formula C15H14N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(3-nitrophenoxy)propane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 3-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-nitrophenoxy)propane undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
Reduction: The major product of the reduction reaction is 1,3-Bis(3-aminophenoxy)propane.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-nitrophenoxy)propane has several applications in scientific research, including:
Polymer Synthesis: It serves as a monomer for the synthesis of polyamides and polyimides, which are used in high-performance materials.
Material Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Chemical Research: It is used as a building block in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-nitrophenoxy)propane primarily involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions to form polymers and other materials. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and reducing agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2-nitrophenoxy)propane
- 1,3-Bis(4-nitrophenoxy)propane
- 1,2-Bis(3-nitrophenoxy)ethane
- 1,5-Bis(3-nitrophenoxy)pentane
Uniqueness
1,3-Bis(3-nitrophenoxy)propane is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its isomers and homologs.
Eigenschaften
CAS-Nummer |
14467-65-3 |
|---|---|
Molekularformel |
C15H14N2O6 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
1-nitro-3-[3-(3-nitrophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H14N2O6/c18-16(19)12-4-1-6-14(10-12)22-8-3-9-23-15-7-2-5-13(11-15)17(20)21/h1-2,4-7,10-11H,3,8-9H2 |
InChI-Schlüssel |
WPUUBEBNMZPNCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B11967059.png)
![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967065.png)
![tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate](/img/structure/B11967076.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967084.png)



![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11967108.png)


![N-(4-methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967127.png)
![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967131.png)
